molecular formula C13H11Br B6332025 2-Methyl-5-bromobiphenyl CAS No. 571903-41-8

2-Methyl-5-bromobiphenyl

Cat. No. B6332025
CAS RN: 571903-41-8
M. Wt: 247.13 g/mol
InChI Key: WLUPXYLAXHKVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-bromobiphenyl is a chemical compound with the molecular weight of 247.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for 2-Methyl-5-bromobiphenyl is 5-bromo-2-methyl-1,1’-biphenyl . The InChI code for this compound is 1S/C13H11Br/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 .


Physical And Chemical Properties Analysis

2-Methyl-5-bromobiphenyl is a liquid at room temperature . It has a molecular weight of 247.13 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Medicinally Active Compounds

2-Methyl-5-bromobiphenyl serves as a key intermediate in the synthesis of various medicinally active compounds. Its biphenyl structure is a common motif in pharmaceuticals due to its ability to interact with biological targets. For instance, it’s used in the synthesis of anti-inflammatory, antibacterial, and antimalarial drugs .

Development of Organic Light-Emitting Diodes (OLEDs)

This compound is utilized in the creation of fluorescent layers for OLEDs. The biphenyl moiety, when functionalized appropriately, can emit light in response to electrical stimulation, making it valuable in the development of display and lighting technologies .

Liquid Crystal Production

2-Methyl-5-bromobiphenyl is also a building block for basic liquid crystals. The rigid and planar structure of the biphenyl system is ideal for the formation of the mesophases required in liquid crystal displays (LCDs) .

Antiandrogenic and Antitumor Applications

In medicinal chemistry, derivatives of 2-Methyl-5-bromobiphenyl are used for their antiandrogenic properties, which are crucial in the treatment of conditions like prostate cancer. Additionally, its derivatives exhibit antitumor activities, making them valuable in cancer research .

Agricultural Products

The biphenyl nucleus of 2-Methyl-5-bromobiphenyl is significant in the synthesis of agricultural products. It can be used to create pesticides and herbicides that are effective in protecting crops from pests and diseases .

Synthesis of Topical Retinoids

2-Methyl-5-bromobiphenyl is involved in the synthesis of third-generation topical retinoids like adapalene, which is primarily used for treating acne vulgaris. These retinoids have anti-inflammatory and antibacterial properties .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Compounds containing the biphenyl structure, such as fenbufen and flurbiprofen, are known for their antipyretic and non-steroidal anti-inflammatory properties. They play a significant role in managing pain and inflammation .

Chemical Synthesis and Chromatography

In the field of chemical synthesis and chromatography, 2-Methyl-5-bromobiphenyl is used due to its unique properties that facilitate various reactions and analytical techniques. It’s a versatile compound that aids in the purification and identification of other chemical substances .

Safety and Hazards

The safety information for 2-Methyl-5-bromobiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-methyl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUPXYLAXHKVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-bromobiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-bromobiphenyl
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-bromobiphenyl
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-bromobiphenyl
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-bromobiphenyl
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-bromobiphenyl
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-bromobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.